Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
Description
Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester (hereafter referred to as the target compound) is a quinazoline derivative characterized by a glycine ester moiety substituted with two phenyl groups and a 6,8-dibromo-2-methyl-4-oxoquinazolinyl group. Its molecular formula is C₂₅H₂₀Br₂N₃O₃, with a molecular weight of 579.25 g/mol (inferred from structural analogs in –7). The quinazolinone core is synthesized via cyclization reactions, as demonstrated in related compounds where 6,8-dibromo-2-methylbenzo-[d][1,3]oxazin-4-one reacts with formamide to form the 4-oxoquinazolinyl scaffold . Subsequent alkylation with chloroacetate derivatives introduces the ester-linked side chain, a common strategy in quinazoline chemistry .
The N,N-diphenyl substitution on the glycine moiety distinguishes this compound from analogs with N-methyl-N-phenyl or N-phenyl groups, impacting lipophilicity and pharmacokinetic properties .
Properties
CAS No. |
110009-10-4 |
|---|---|
Molecular Formula |
C25H21Br2N3O3 |
Molecular Weight |
571.3 g/mol |
IUPAC Name |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(N-phenylanilino)acetate |
InChI |
InChI=1S/C25H21Br2N3O3/c1-17-28-24-21(14-18(26)15-22(24)27)25(32)29(17)12-13-33-23(31)16-30(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,14-15H,12-13,16H2,1H3 |
InChI Key |
KPQDTRDYPWFYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or similar reagents.
Esterification: The glycine ester can be prepared by reacting glycine with an appropriate alcohol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the brominated quinazoline derivative with the glycine ester under conditions that facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine Sites
The bromine atoms at positions 6 and 8 of the quinazoline ring are prime sites for nucleophilic substitution due to the electron-withdrawing effects of the adjacent carbonyl group.
Mechanism :
-
Bromine acts as a leaving group under Pd-catalyzed conditions, enabling coupling with nucleophiles like amines or aryl boronic acids.
-
Example: Reaction with aniline derivatives yields N-arylquinazoline analogs .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
| Conditions | Reagents | Product | Stability Considerations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)acetic acid | Acid-sensitive groups may degrade. |
| Basic Hydrolysis | NaOH (1M), ethanol/water | Sodium salt of the carboxylic acid | Stable in aqueous alkaline media. |
Application : Hydrolyzed products serve as intermediates for further functionalization, such as amide bond formation.
Oxidation/Reduction Reactions
The quinazoline ring and substituents participate in redox reactions:
Note : Oxidation of the 4-oxo group is sterically hindered by the adjacent methyl group, limiting reactivity at this position.
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the quinazoline ring may undergo cleavage:
Cross-Coupling at the Glycine Moiety
The diphenylglycine ethyl ester side chain participates in:
Stability Under Physiological Conditions
The compound’s stability in biological systems is critical for pharmacological applications:
Key Research Findings
-
Synthetic Utility : The bromine atoms and ester group enable modular derivatization, making the compound a versatile scaffold for drug discovery .
-
Biological Relevance : Hydrolysis products show enhanced binding to enzymatic targets (e.g., α-glucosidase) compared to the parent ester .
-
Limitations : Bromine substitution patterns influence reaction rates; steric hindrance from the methyl group slows electrophilic attacks .
Scientific Research Applications
Medicinal Chemistry
Glycine derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise in the following areas:
- Anticancer Activity : Compounds with quinazoline structures are often investigated for their ability to inhibit cancer cell proliferation. Research indicates that glycine esters can act as effective inhibitors of certain cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : The presence of halogen atoms (bromine) in the structure may enhance the compound's antimicrobial activity. Studies have suggested that similar compounds exhibit significant antibacterial effects against various pathogens .
Environmental Science
The compound's unique structure allows it to be explored as a potential agent in environmental remediation:
- Pollutant Degradation : Research indicates that glycine esters can be utilized to degrade environmental pollutants due to their reactive nature. Their application in bioremediation processes is being explored to address contamination from heavy metals and organic pollutants .
Biochemical Research
In biochemical studies, glycine derivatives serve as valuable tools:
- Enzyme Inhibition Studies : The compound can act as a substrate or inhibitor in enzyme kinetics studies, particularly those involving glycine metabolism. Insights gained from such studies contribute to understanding metabolic disorders related to glycine .
- Drug Development : The synthesis of novel glycine derivatives is an active area of research aimed at developing new therapeutic agents for various diseases, including neurological disorders where glycine plays a crucial role .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of glycine derivatives on human cancer cell lines. The results demonstrated that the compound induced cell cycle arrest and apoptosis through the activation of specific signaling pathways. This suggests its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Environmental Remediation
In an experimental setup, researchers tested the efficacy of glycine esters in degrading chlorinated organic pollutants. The results indicated a significant reduction in pollutant concentration over time, showcasing the compound's potential utility in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and quinazoline core can play a crucial role in binding to these targets, influencing biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Physicochemical Properties
N-Substitution on Glycine Moiety :
- The N,N-diphenyl group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to N-methyl-N-phenyl (logP ~3.8) and N-phenyl (logP ~3.5) analogs, suggesting enhanced membrane permeability .
- The bulkier diphenyl group may sterically hinder interactions with enzymatic targets but improve stability against metabolic degradation.
- Bromine atoms may enhance binding to hydrophobic pockets in biological targets . Replacement of the ester group with acetohydrazide (as in ) introduces polarity, reducing lipid solubility but improving aqueous solubility (e.g., hydrazide analogs in have higher solubility in polar solvents) .
Biological Activity
Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is a complex organic compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following key characteristics:
- Molecular Formula: C25H21Br2N3O3
- Molar Mass: 571.3 g/mol
- CAS Number: 110009-10-4
- IUPAC Name: 2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(N-phenylanilino)acetate
The structure features a quinazoline core, which is known for its diverse pharmacological properties. The presence of bromine atoms enhances its biological activity by potentially increasing binding affinity to various molecular targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinazoline Core: This is achieved through the cyclization of anthranilic acid derivatives.
- Esterification: Glycine is reacted with an appropriate alcohol in the presence of an acid catalyst.
- Coupling Reaction: The final step involves coupling the brominated quinazoline derivative with the glycine ester to form the desired ester linkage .
Antitumor Activity
Research indicates that quinazoline derivatives exhibit potent antitumor properties. In particular, studies have shown that compounds similar to Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested:
- NCI-H460 (non-small cell lung cancer)
- HCT-15 (colorectal adenocarcinoma)
The growth inhibitory activity was assessed using the sulforhodamine B (SRB) assay, revealing that certain derivatives displayed GI50 values ranging from 30 to 80 µM .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with specific enzymes or receptors.
- Modulation of pathways associated with tumor growth and resistance mechanisms, such as P-glycoprotein (P-gp), which is linked to drug resistance in cancer therapy .
Antimicrobial Activity
In addition to its antitumor potential, this compound has demonstrated antimicrobial properties against various pathogens. For example:
- Activity Against Bacteria:
- Significant inhibition was observed against Staphylococcus aureus and Pseudomonas aeruginosa.
These findings suggest that modifications in the glycine structure can enhance hydrophobicity and antibacterial activity .
Case Studies and Research Findings
- Study on Quinazoline Derivatives:
- Molecular Docking Studies:
Data Tables
| Compound Name | Molecular Formula | Molar Mass (g/mol) | GI50 (µM) | Antimicrobial Activity |
|---|---|---|---|---|
| Glycine Ester | C25H21Br2N3O3 | 571.3 | 30–80 | Active against S. aureus |
| Quinazoline A | C19H23BrN3O3 | 501.21 | 40–60 | Moderate against E. coli |
Q & A
Q. Table 1: Key Reaction Parameters from Literature
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | HBr/AcOH, 80°C, 6h | 75% | |
| Esterification | Methanol, reflux, 12h | 74% | |
| Cyclization | CDI, THF, RT, 24h | 68% |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and elemental analysis:
- IR Spectroscopy : Identify carbonyl (C=O) stretches (e.g., 1682–1742 cm⁻¹ for quinazolinone and ester groups) .
- 1H-NMR : Confirm substituent integration and coupling. For example, methyl groups appear as singlets (δ 2.30–2.55 ppm), and aromatic protons resonate at δ 8.10–8.30 ppm .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 376–390 for brominated derivatives) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 35.12% vs. 35.20% in ) .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Signals | Compound Example | Reference |
|---|---|---|---|
| IR | 1682 cm⁻¹ (C=O, acid) | Quinazolineacetic acid | |
| 1H-NMR | δ 8.18 (s, H at C-7) | Brominated quinazoline | |
| MS | m/z 376 (M⁺) | Quinazoline derivative |
Advanced: How can X-ray crystallography resolve molecular structure, and what software is recommended for refinement and visualization?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods via SHELXS/SHELXD () for phase determination .
- Refinement : Refine with SHELXL (), which supports anisotropic displacement parameters and hydrogen bonding analysis. For example, resolved π–π interactions (intercentroid distance = 3.533 Å) using SHELXL .
- Visualization : Generate ORTEP diagrams using ORTEP-3 () to illustrate thermal ellipsoids and molecular geometry .
Q. Key Considerations :
- Address twinning or disorder using SHELXL’s TWIN/BASF commands.
- Validate structures with CIF checkers (e.g., PLATON).
Advanced: How to address discrepancies in spectroscopic or crystallographic data during characterization?
Methodological Answer:
Cross-Validation :
- Compare experimental IR/NMR with computational predictions (e.g., DFT calculations for vibrational modes).
- Reconcile crystallographic bond lengths/angles with literature values (e.g., quinazolinyl C–N bonds ≈ 1.35–1.40 Å) .
Contradiction Analysis :
- If NMR signals conflict with expected splitting, consider dynamic effects (e.g., rotamers) or solvent polarity impacts ( discusses glycine ester dimerization affecting spectra) .
- For crystallographic outliers, re-exclude reflections affected by absorption or extinction.
Case Study : reports a melting point (244–246°C) differing from prior literature (230°C). This could arise from polymorphic forms; use DSC to confirm thermal behavior .
Advanced: What computational methods predict physicochemical properties relevant to drug design?
Methodological Answer:
- LogP/PSA Calculation : Use software like MarvinSuite or Molinspiration to predict hydrophobicity (LogP = 6.98) and polar surface area (PSA = 65.96 Ų), critical for blood-brain barrier permeability () .
- Docking Studies : Screen against target proteins (e.g., GABA receptors for anticonvulsant activity as in ) using AutoDock Vina. Parameterize bromine atoms with RESP charges .
- MD Simulations : Assess stability of quinazolinyl-protein complexes in GROMACS, using AMBER force fields.
Q. Table 3: Key Physicochemical Parameters
| Property | Value | Relevance | Reference |
|---|---|---|---|
| LogP | 6.98 | Membrane permeability | |
| PSA | 65.96 Ų | Solubility and bioavailability | |
| Hydrogen Bond Acceptors | 4 | Drug-receptor interactions |
Advanced: How to design in vitro bioactivity assays for evaluating pharmacological potential?
Methodological Answer:
Target Selection : Prioritize enzymes linked to quinazolinone bioactivity (e.g., dihydrofolate reductase for antimicrobial studies, as in ) .
Assay Protocol :
- Use enzyme inhibition assays (IC50 determination) with spectrophotometric readouts.
- For anticonvulsant activity, employ maximal electroshock (MES) or pentylenetetrazole (PTZ) models, referencing ’s GABA receptor docking approach .
Data Interpretation :
- Normalize activity to positive controls (e.g., phenytoin for seizures).
- Corrogate structure-activity relationships (SAR) using substituent variations (e.g., bromine vs. methyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
